N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide
Description
N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide is a brominated indole derivative featuring a 2-oxoindole core substituted at the 5-position with bromine and at the 1-position with a dimethylaminomethyl group. The compound further incorporates a benzamide moiety attached via an imino linker at the 3-position of the indole ring, with a methoxy substituent at the 4-position of the benzamide .
Properties
CAS No. |
6061-24-1 |
|---|---|
Molecular Formula |
C19H19BrN4O3 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-4-methoxybenzamide |
InChI |
InChI=1S/C19H19BrN4O3/c1-23(2)11-24-16-9-6-13(20)10-15(16)17(19(24)26)21-22-18(25)12-4-7-14(27-3)8-5-12/h4-10,26H,11H2,1-3H3 |
InChI Key |
ZNAZXQOKVVCIRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE involves several steps. One common synthetic route includes the reaction of 5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indole-3-ylidene with 4-methoxybenzohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds similar to N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide may exhibit inhibitory effects on various enzymes, particularly cyclooxygenase (COX) enzymes. The bromine substitution is hypothesized to enhance the potency of enzyme inhibition, which is crucial in inflammatory responses.
Case Study : A study evaluating the effects of benzamide derivatives on COX enzymes demonstrated that specific structural modifications could lead to increased inhibitory activity. This suggests that the compound could be explored further for its anti-inflammatory properties .
Anticancer Activity
The compound's structure indicates potential anticancer properties. Indoline derivatives, including those with similar structural motifs, have shown promise in inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Study : Research on indoline-based compounds revealed that they could effectively induce apoptosis in various cancer cell lines, including breast cancer cells. The presence of the bromine atom and dimethylaminomethyl group may play a significant role in enhancing cytotoxicity against tumor cells .
Neuropharmacological Effects
This compound may influence neurotransmitter systems, particularly serotonin receptors. Modifications similar to those found in this compound have been associated with altered binding affinities for serotonin receptors.
Case Study : Investigations into the neuropharmacological properties of indoline derivatives have suggested their potential use as treatments for anxiety and depression by modulating serotonin receptor activity .
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes: The target compound’s dimethylaminomethyl group may require reductive amination steps, contrasting with nitro-group introductions in 4MNB .
- Crystallography : SHELX software () is critical for refining structures of such compounds, particularly for analyzing hydrogen-bonding networks .
- Lumping Strategy : Analogous to , compounds with shared bromine/benzamide features could be "lumped" for predictive modeling of pharmacokinetics .
Biological Activity
N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor and antimicrobial activities. This article synthesizes available research findings on its biological activity, including case studies, data tables, and relevant research outcomes.
- Molecular Formula : C19H19BrN4O3
- Molecular Weight : 420.29 g/mol
- CAS Number : 6061-24-1
- Purity : Typically around 96% to 98% in commercial preparations .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives of similar indole-based structures have shown promising results in inhibiting cancer cell proliferation.
Table 1: Antitumor Activity of Related Compounds
The above table illustrates the effectiveness of indole derivatives in targeting lung cancer cells, with IC50 values indicating their potency.
The mechanism by which these compounds exert their antitumor effects often involves the disruption of microtubule dynamics, a critical process for cell division and proliferation. Inhibition of tubulin polymerization has been documented as a common pathway for many anticancer agents .
Antimicrobial Activity
In addition to their antitumor properties, related compounds have also been evaluated for antimicrobial activity. Testing against various bacterial strains has demonstrated varying degrees of effectiveness.
Table 2: Antimicrobial Activity Data
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
These results indicate that certain derivatives can inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Case Study 1: Antitumor Efficacy in Lung Cancer Models
A study evaluated the efficacy of a compound similar to this compound in various lung cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately against A549 cells. Further investigations indicated that the compound induced apoptosis through caspase activation pathways .
Case Study 2: In Vivo Efficacy and Safety Profile
In vivo studies involving animal models demonstrated that administration of the compound led to a reduction in tumor size without significant adverse effects on normal tissue. This suggests a favorable therapeutic index, making it a candidate for further clinical development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving indole ring formation, bromination, and condensation reactions. For example:
Indole Core Synthesis : Start with 5-bromoindole derivatives. Introduce the dimethylaminomethyl group via Mannich reaction using formaldehyde and dimethylamine .
Oxo-Indole Formation : Oxidize the indole intermediate using potassium permanganate or other oxidizing agents under controlled pH conditions .
Schiff Base Formation : Condense the oxo-indole intermediate with 4-methoxybenzamide derivatives in anhydrous ethanol under reflux, using catalytic acetic acid .
- Characterization : Monitor reaction progress via TLC and confirm purity using HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the indole backbone, bromine substitution, and methoxy group positioning. For example, the methoxy proton appears as a singlet at ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 433.04 for CHBrNO) .
- UV-Vis Spectroscopy : Assess electronic transitions (e.g., λ ~300 nm for the indole-chromophore) to infer conjugation effects .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Store in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the imine bond .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential bromine vapor release .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in a 1:1 ethanol/dichloromethane mixture.
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL-2018 for structure solution. Key parameters: R < 0.05, wR < 0.12, and Flack parameter to confirm absolute configuration .
- Output : Validate intramolecular hydrogen bonds (e.g., N–H···O) and dihedral angles between the indole and benzamide moieties .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., vasopressin V1b receptors) using radioligand displacement (e.g., H-AVP) in CHO-K1 cells. IC values < 100 nM indicate high affinity .
- Cellular Signaling : Measure Ca flux (Fluo-4 AM dye) post-treatment to assess agonist/antagonist activity .
- Dose-Response Analysis : Use GraphPad Prism for sigmoidal curve fitting (log[inhibitor] vs. normalized response) .
Q. How can computational tools predict retrosynthetic pathways or SAR?
- Methodological Answer :
- Retrosynthesis : Employ AI-driven platforms (e.g., Reaxys/Pistachio) to prioritize routes based on step economy. For example, a one-step condensation may score higher than multi-step sequences .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., V1b receptor). Focus on key residues (e.g., Tyr, Asp) for hydrogen bonding .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with bioactivity .
Q. How to address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Case Example : If NMR suggests planar conformation but XRD shows torsional strain, re-analyze NMR data in different solvents (e.g., DMSO vs. CDCl) to assess solvent-induced conformational changes .
- Validation : Cross-reference with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental geometries .
Q. What mechanistic insights guide the optimization of Schiff base formation?
- Methodological Answer :
- Kinetic Studies : Use in situ IR to track imine bond formation (C=N stretch ~1620 cm). Adjust reaction temperature (60–80°C) to balance rate and byproduct formation .
- Acid Catalysis : Test pKa effects (e.g., acetic acid vs. p-toluenesulfonic acid) to enhance nucleophilic attack of the amine on the carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
